Mechanism of action for Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate derived thienopyrimidines
Mechanism of action for Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate derived thienopyrimidines
An In-depth Technical Guide to the Mechanism of Action for Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate Derived Thienopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine scaffold, a bioisostere of the quinazoline ring system, has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel anticancer agents.[1] Derivatives synthesized from Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate are a key subclass, demonstrating a diverse and potent range of antitumor activities. This guide provides a comprehensive exploration of their mechanisms of action, focusing on their role as kinase inhibitors. We will dissect the key signaling pathways modulated by these compounds, detail the downstream cellular consequences, and provide field-proven experimental protocols for elucidating their mechanisms.
The Thienopyrimidine Core: A Scaffold for Kinase Inhibition
Thienopyrimidine derivatives have garnered significant attention as they serve as structural analogs to established tyrosine kinase inhibitors (TKIs).[2] Their fused thiophene and pyrimidine ring system enables interaction with the ATP-binding pockets of various protein kinases, leading to the disruption of oncogenic signaling pathways.[2][3] The versatility of the thienopyrimidine core allows for extensive chemical modifications, enabling the development of highly potent and selective inhibitors against specific kinase targets.[1]
A common synthetic route to these compounds begins with starting materials like ethyl-2-amino-4-isopropylthiophene-3-carboxylate, which undergoes cyclization and further functionalization to yield a diverse library of thienopyrimidine derivatives.[4]
Primary Mechanisms of Action: Targeting Key Oncogenic Kinases
The anticancer efficacy of thienopyrimidines derived from Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate is primarily attributed to their ability to inhibit protein kinases that are crucial for tumor growth, proliferation, and survival. These compounds typically function as ATP-competitive inhibitors.[5]
Dual Inhibition of EGFR and VEGFR-2
A significant number of thienopyrimidine derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth-factor Receptor 2 (VEGFR-2).[6][7]
-
EGFR Signaling: EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream pathways such as the MAPK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival.[8][9] Overexpression of EGFR is a hallmark of many cancers.[8]
-
VEGFR-2 Signaling: VEGFR-2 is the main mediator of the pro-angiogenic effects of VEGF. Its activation is critical for the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[7][10]
Thienopyrimidine derivatives can simultaneously block both of these critical pathways, leading to a potent anti-tumor effect by both directly inhibiting cancer cell proliferation and cutting off the tumor's blood supply.[7]
Inhibition of the PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and it is one of the most frequently mutated pathways in human cancers.[11][12] Several series of thienopyrimidine derivatives have been rationally designed as highly potent and selective inhibitors of PI3K, often demonstrating over 100-fold selectivity against mTOR kinase.[11][12]
By inhibiting PI3K, these compounds prevent the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of downstream effectors like AKT.[11] This disruption leads to decreased cell proliferation and survival.[13][14][15]
Protocol: Drug Affinity Responsive Target Stability (DARTS)
This method identifies protein targets by leveraging the principle that a small molecule binding to its target protein can stabilize it against proteolysis. [16]
-
Lysate Preparation: Prepare lysates from the cancer cell line of interest.
-
Compound Treatment: Treat aliquots of the cell lysate with the thienopyrimidine compound of interest, a vehicle control (e.g., DMSO), and an inactive analog if available.
-
Limited Proteolysis: Subject the treated lysates to limited digestion with a protease (e.g., thermolysin, pronase).
-
SDS-PAGE Analysis: Separate the digested proteins by SDS-PAGE.
-
Band Identification: Identify protein bands that are protected from proteolysis in the compound-treated sample compared to the control. These protected bands represent potential target proteins.
-
Mass Spectrometry: Excise the protected bands and identify the proteins using mass spectrometry.
In Vitro Kinase Inhibition Assays
Once a kinase target is hypothesized or identified, its inhibition must be confirmed and quantified using in vitro biochemical assays. [17] Protocol: ADP-Glo™ Kinase Assay
This is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. [18]
-
Kinase Reaction Setup: In a multi-well plate, combine the purified kinase enzyme, the specific peptide substrate, and varying concentrations of the thienopyrimidine inhibitor.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the enzyme.
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated in the first step back into ATP.
-
Luminescence Detection: The newly synthesized ATP is used in a luciferase/luciferin reaction to produce a light signal that is proportional to the initial ADP concentration. Measure the luminescence using a plate reader.
-
IC50 Calculation: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell-Based Assays
Cell-based assays are crucial for confirming that the observed biochemical activity translates into the desired biological effect in a cellular context. [19][20] Protocol: Annexin V Apoptosis Assay by Flow Cytometry
This assay quantifies the percentage of cells undergoing apoptosis. [21]
-
Cell Treatment: Seed cancer cells in a multi-well plate and treat them with various concentrations of the thienopyrimidine derivative for a specified time (e.g., 24-48 hours). Include a vehicle control.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI).
-
Rationale: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by Annexin V. PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
-
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative thienopyrimidine derivatives against various kinase targets, as reported in the literature.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (for cellular assays) | Reference |
| Compound 5f | EGFR | 0.08 µM (80 nM) | MCF-7 | [6] |
| Compound 5f | VEGFR-2 | 1.23 µM (1230 nM) | - | [6] |
| Compound 6g | PI3Kα | Subnanomolar | - | [11][12] |
| Compound 6k | PI3Kα | Subnanomolar | - | [11][12] |
| Compound S7 | Aurora B | 141.12 nM | - | [5] |
| Compound 6j | - | 0.6-1.2 µM (600-1200 nM) | HCT116, OV2008 | [22] |
| Compound 6 | PI3Kδ | Nanomolar | Pfeiffer, SU-DHL-6 | [15] |
| Compound 6g | EGFR | 30 nM | - | [9] |
Conclusion
Thienopyrimidine derivatives originating from Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate represent a highly versatile and potent class of anticancer agents. Their primary mechanism of action involves the ATP-competitive inhibition of key oncogenic kinases, including EGFR, VEGFR-2, PI3K, and Aurora kinases. This targeted inhibition disrupts critical signaling pathways, leading to a cascade of downstream cellular events such as the suppression of proliferation, cell cycle arrest, and induction of apoptosis. The multifaceted nature of their activity, often involving the simultaneous inhibition of multiple pathways, underscores their significant therapeutic potential. A rigorous and systematic application of the biochemical and cell-based protocols outlined in this guide is essential for the continued development and optimization of this promising class of compounds for clinical applications.
References
-
Salib, S., Khalil, O., Kamel, M., & El-Dash, Y. (2016). Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. Open Access Library Journal, 3, 1-7. [Link]
-
Cai, Z., et al. (2015). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters, 6(4), 459-464. [Link]
-
Li, Y., et al. (2013). A thienopyrimidine derivative induces growth inhibition and apoptosis in human cancer cell lines via inhibiting Aurora B kinase activity. European Journal of Medicinal Chemistry, 65, 151-157. [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]
-
Mghwary, A. E.-S., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 836-848. [Link]
-
Al-Otaibi, F., et al. (2024). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. Pharmaceuticals, 17(2), 160. [Link]
-
Mghwary, A. E.-S., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 836-848. [Link]
-
Kamel, M. M., et al. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 123-132. [Link]
-
Kovaleva, O., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Molecules, 23(7), 1740. [Link]
-
Sobh, E. A., et al. (2022). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2212-2231. [Link]
-
Cai, Z., et al. (2015). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters, 6(4), 459-464. [Link]
-
El-Sayed, N. N. E., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 315-332. [Link]
-
Wang, Y., et al. (2011). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 21(18), 5342-5346. [Link]
-
El-Sayed, N. N. E., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 315-332. [Link]
-
Chandrabose, K., et al. (2017). Thienopyrimidine Derivatives Exert Their Anticancer Efficacy via Apoptosis Induction, Oxidative Stress and Mitotic Catastrophe. European Journal of Medicinal Chemistry, 138, 1053-1065. [Link]
-
Zhang, Y., et al. (2022). Design and Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for the Treatment of B-Cell Malignancies. Journal of Medicinal Chemistry, 65(11), 8011-8028. [Link]
-
Kamal, A., et al. (2019). Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2-d]pyrimidine Analogues as Dual Epidermal Growth Factor Receptor Kinase and Microtubule Inhibitors. Journal of Medicinal Chemistry, 62(3), 1338-1354. [Link]
-
EPO Berlin-Buch GmbH. (n.d.). Cell based in vitro assays & molecular analyses. [Link]
-
Alqarni, A. O., et al. (2023). Computational Design and ADME Profiling of Thienopyrimidine-Based Dual VEGFR/EGFR Inhibitors for Anticancer Drug Discovery. Journal of Chemical and Pharmaceutical Research, 15(8), 1-11. [Link]
-
Brown, A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(10), 346. [Link]
-
Rizvanov, A. A., et al. (2020). Cell-culture based test systems for anticancer drug screening. ecancermedicalscience, 14, 1042. [Link]
-
Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Gafurov, M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 293. [Link]
-
Creative Biostructure. (n.d.). Small Molecule Drug Target Identification and Validation. [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]
-
Kraybill, B. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Bio Molecular Systems. (n.d.). Kinase Assays with Myra. [Link]
-
Sayed, M. T. M., et al. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Medicinal Chemistry Research, 32(3), 439-468. [Link]
-
El-Enany, M. M., et al. (2012). Synthesis and structure of some thienopyrimidine derivatives. Journal of the Korean Chemical Society, 56(2), 238-244. [Link]
-
American Association for Cancer Research. (2011). Abstract 3252: Potent Aurora kinase inhibitors based on a pyrimidine scaffold: Synthesis, SAR and X-ray crystallography studies. Cancer Research, 71(8_Supplement), 3252. [Link]
Sources
- 1. Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. A thienopyrimidine derivative induces growth inhibition and apoptosis in human cancer cell lines via inhibiting Aurora B kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Design and Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for the Treatment of B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Small Molecule Drug Target Identification and Validation_Drug Target Identification [en.biotech-pack.com]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. biomolecularsystems.com [biomolecularsystems.com]
- 19. Cell based in vitro assays & molecular analyses | EPO Berlin Buch GmbH [epo-berlin.com]
- 20. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. noblelifesci.com [noblelifesci.com]
- 22. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
